1-Ethoxymethyl-5-ethyluracil
Description
Structure
3D Structure
Properties
CAS No. |
136160-48-0 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O3/c1-3-7-5-11(6-14-4-2)9(13)10-8(7)12/h5H,3-4,6H2,1-2H3,(H,10,12,13) |
InChI Key |
VDDLRUOWGAIWIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)COCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Uracil (B121893) Core Functionalization
The core of 1-ethoxymethyl-5-ethyluracil is the pyrimidine (B1678525) ring of uracil. Its synthesis is centered around the precise introduction of substituents at the N-1 and C-5 positions.
N-1 Alkylation and Substituent Introduction
The introduction of the ethoxymethyl group at the N-1 position of the uracil ring is a critical step in the synthesis of the title compound. A common and effective method for this N-1 alkylation involves the reaction of 5-ethyluracil (B24673) with chloromethyl ethyl ether. vulcanchem.com To facilitate this reaction, the uracil derivative is often first silylated to increase its nucleophilicity.
One documented procedure involves treating 5-ethyluracil with bistrimethylsilylacetamide in methylene (B1212753) chloride under a nitrogen atmosphere to form a silylated intermediate. prepchem.com This is followed by the addition of chloromethyl ethyl ether, leading to the desired N-1 ethoxymethylated product. prepchem.com Alternative approaches include the use of silylated uracil precursors which are then reacted with α-bromoethane in acetonitrile (B52724) at elevated temperatures. vulcanchem.com
The regioselectivity of the alkylation, favoring the N-1 position, is a key consideration. Michael-type addition reactions represent another versatile method for N-alkylation of the uracil ring. researchgate.net
C-5 and C-6 Modification Approaches
While the focus is on C-5 modification, methods for C-6 functionalization are also relevant in the broader context of uracil chemistry. For instance, lithiation of 5-ethyluracil derivatives using lithium diisopropylamide (LDA) allows for subsequent reactions with electrophiles, such as aryl aldehydes, to introduce substituents at the C-6 position. nih.gov Other approaches to modify the C-6 position include the reaction of 6-chlorouracil (B25721) derivatives with various nucleophiles. mdpi.comconicet.gov.ar
Precursor Synthesis and Intermediate Derivatization
The successful synthesis of this compound relies on the efficient preparation of its key precursors and intermediates. The primary precursor is 5-ethyluracil. vulcanchem.com
The synthesis of 5-substituted uracils can be achieved through various routes. One common method starts from barbituric acid derivatives. For example, 5-alkybarbituric acids can be treated with phosphorus oxychloride and N,N-dimethylaniline to yield 5-alkyl-2,4,6-trichloropyrimidines. mdpi.com These intermediates can then be selectively hydrolyzed to afford the corresponding 6-chloro-5-alkyluracils, which can be further modified. mdpi.com
Another important intermediate is the silylated 5-ethyluracil, which enhances the reactivity for the subsequent N-1 alkylation step. prepchem.com The derivatization of intermediates is crucial for building the final molecular structure. For instance, after the introduction of a functional group at the C-6 position, further chemical transformations can be carried out. nih.gov
Optimization of Reaction Pathways and Yields in Laboratory Scale
Optimizing reaction pathways is essential for maximizing the yield and purity of this compound on a laboratory scale. This involves a systematic investigation of various reaction parameters. cetjournal.it
A detailed synthetic procedure for this compound highlights the importance of controlled conditions. In one method, 5.1 g (40 mmol) of 5-ethyluracil is reacted with 22 ml (88 mmol) of bistrimethylsilylacetamide in 100 ml of methylene chloride under a nitrogen atmosphere. prepchem.com After stirring, the mixture is cooled, and 4.4 ml (48 mmol) of chloromethyl ethyl ether is added. prepchem.com The reaction is then allowed to proceed at room temperature. prepchem.com The work-up involves evaporation of the solvent, addition of water, and extraction with methylene chloride. prepchem.com The crude product is then purified by column chromatography on silica (B1680970) gel, yielding the final product. prepchem.com
The table below summarizes a typical laboratory-scale synthesis of this compound.
| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 5-Ethyluracil | 140.14 | 40 | 5.1 g |
| Bistrimethylsilylacetamide | 203.43 | 88 | 22 ml |
| Chloromethyl ethyl ether | 94.54 | 48 | 4.4 ml |
| Methylene Chloride | 84.93 | - | 100 ml |
Table 1: Reactants for a typical laboratory-scale synthesis of this compound. prepchem.com
The optimization process also involves exploring alternative synthetic routes to potentially improve efficiency and reduce the number of steps. vulcanchem.com The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome. cetjournal.it
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of N-1 Substitutions on Biological Activity
The N-1 position of the uracil (B121893) ring is a critical site for modification, significantly influencing the compound's biological activity. The introduction of various substituents at this position can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby affecting its binding affinity to target enzymes or receptors.
In the case of 1-Ethoxymethyl-5-ethyluracil, the N-1 ethoxymethyl group plays a pivotal role. Generally, N-1 substitutions are preferable for monosubstituted products due to the electronic properties of the uracil ring. mdpi.com The presence of an acyclic, flexible ether-containing group like ethoxymethyl can enhance membrane permeability and bioavailability compared to unsubstituted or simply alkyl-substituted uracils. Studies on related N-1 substituted uracil derivatives have shown that the size and nature of the substituent are key. While small, flexible groups can be well-tolerated, bulky substituents may lead to steric hindrance, negatively impacting activity. The formation of N-1 substituted products is often favored in synthesis due to the higher nucleophilicity of the N-1 nitrogen compared to the N-3 nitrogen, which is flanked by two electron-withdrawing carbonyl groups. mdpi.com
Impact of C-5 Modifications on Potency and Selectivity
The 5-ethyl group in this compound is a key determinant of its efficacy. Research has demonstrated that small alkyl groups at the C-5 position are often crucial for potent biological activity. For instance, in the context of antiviral agents, the C-5 substituent can influence the interaction with viral enzymes like thymidine (B127349) kinase. nih.gov The replacement of a hydrogen atom with an ethyl group can increase the lipophilicity of the molecule, which may facilitate its transport across cellular membranes.
Comparative studies on 5-substituted uracil derivatives highlight the importance of the substituent's nature. While 5-fluorouracil (B62378) is a well-known anticancer agent, other modifications like alkyl, vinyl, or halogen groups can confer a wide range of activities, including antiviral and antibacterial properties. nih.govnih.govnih.gov The ethyl group is considered a classic modification that often strikes a balance between increased potency and maintaining a favorable size for binding to the active site of target proteins.
| C-5 Substituent | General Impact on Activity | Example Compound Class |
| -H | Baseline/Scaffold | Uracil |
| -CH3 (Methyl) | Often enhances activity | Thymine (5-methyluracil) |
| -CH2CH3 (Ethyl) | Can increase lipophilicity and potency | 5-Ethyluracil (B24673) derivatives |
| -F (Fluoro) | Potent anticancer activity | 5-Fluorouracil |
| -Br (Bromo) | Antiviral properties | 5-Bromovinyl-2'-deoxyuridine |
| -I (Iodo) | Antiviral properties | 5-Iodo-2'-deoxyuridine |
Role of C-6 Substituents in Molecular Recognition and Efficacy
In unsubstituted this compound, the hydrogen atom at the C-6 position allows for specific interactions within the binding pocket of a target enzyme. Introducing substituents at this position can either create favorable new interactions or cause steric clashes that reduce or abolish activity. For example, studies on 6-substituted uracils have shown that even small changes, such as the introduction of an amino or methyl group, can dramatically alter the compound's biological profile. nih.gov These substituents can affect the electronic properties of the pyrimidine (B1678525) ring and engage in hydrogen bonding or hydrophobic interactions that are crucial for stable binding to the target. conicet.gov.arnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable in drug discovery for predicting the activity of novel compounds and guiding the design of more potent analogs. nih.gov
For uracil derivatives, QSAR studies typically involve analyzing a set of molecules with variations at the N-1, C-5, and C-6 positions to identify key molecular descriptors that correlate with their biological activity. nih.gov These descriptors can include physicochemical properties such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). By developing a robust QSAR model, researchers can predict the potency of new uracil derivatives, like this compound, before their synthesis, thereby saving time and resources. nih.govnih.gov The principle behind QSAR is that similar structures tend to exhibit similar biological activities, allowing for the prediction of a compound's potency based on slight structural modifications. nih.gov
Computational Chemistry Approaches to Molecular Design
Computational chemistry provides powerful tools for designing and optimizing drug candidates. Techniques such as molecular docking and in silico screening are instrumental in understanding the molecular basis of drug action and in identifying promising new compounds.
Molecular docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. researchgate.netresearchgate.net These studies provide critical insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.commdpi.comresearchgate.net
For uracil derivatives, docking studies can elucidate how the ethoxymethyl group at N-1 and the ethyl group at C-5 fit into the active site of a target enzyme. mdpi.com For instance, the oxygen atom of the ethoxymethyl group might act as a hydrogen bond acceptor, while the ethyl group could fit into a hydrophobic pocket. By analyzing the binding mode, researchers can understand why certain substitutions enhance activity while others are detrimental. This analysis is crucial for the rational design of new analogs with improved binding affinity. researchgate.net
In silico screening, also known as virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach allows researchers to rapidly screen thousands or even millions of virtual molecules, prioritizing a smaller, more manageable number for synthesis and experimental testing. nih.gov
Once a "hit" compound is identified, the process of lead optimization begins. This involves iteratively modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. ichorlifesciences.comnih.govnih.gov Computational tools are heavily utilized in this phase. For a compound like this compound, lead optimization might involve exploring alternative substituents at the N-1, C-5, or C-6 positions to enhance target binding or improve metabolic stability. Structure-activity relationship (SAR) analysis is a key component of this process, helping to correlate chemical structure with biological activity. ichorlifesciences.com
Preclinical Pharmacological Investigations and Biological Mechanisms
In Vitro Antiviral Spectrum and Potency against Viral Strains
1-Ethoxymethyl-5-ethyluracil has demonstrated potent and selective activity against wild-type HIV-1 in vitro. It specifically targets the HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. medchemexpress.com The compound does not inhibit HIV-2 RT, other reverse transcriptases, or human DNA polymerases, indicating a high degree of selectivity. probechem.com
Laboratory studies have quantified its inhibitory activity, revealing significant potency. The inhibitory concentration (IC50) for HIV-1 reverse transcriptase has been reported to be 8.0 nM. probechem.com Furthermore, its inhibition constants (Ki) for dTTP- and dGTP-dependent DNA or RNA polymerase activity are 0.20 µM and 0.01 µM, respectively. medchemexpress.com
| Parameter | Value | Reference |
|---|---|---|
| IC50 (HIV-1 RT) | 8.0 nM | probechem.com |
| Ki (dTTP-dependent) | 0.20 µM | medchemexpress.com |
| Ki (dGTP-dependent) | 0.01 µM | medchemexpress.com |
While potent against wild-type HIV-1, the efficacy of this compound is significantly reduced by certain mutations in the reverse transcriptase enzyme. The development of resistance is a common challenge with NNRTIs. sci-hub.se Viruses that emerge in cell cultures under the selective pressure of this compound have been found to contain specific amino acid mutations in their reverse transcriptase. nih.gov
Key mutations known to confer resistance to Emivirine (B1671222) include Y181C and K103N. nih.govnih.gov The presence of these mutations in the NNRTI binding pocket of the reverse transcriptase diminishes the binding affinity of the inhibitor, thereby reducing its antiviral effect. sci-hub.se Research has focused on designing analogues of this compound with modified structures to improve activity against these clinically significant resistant strains. nih.govnih.gov For instance, analogues with different C6 substituents have been developed to be less susceptible to the Tyr181Cys mutation. nih.gov
| Resistant Mutant Strain | Effect on Emivirine Activity | Reference |
|---|---|---|
| Y181C | Confers resistance | nih.govnih.gov |
| K103N | Confers resistance | nih.govnih.gov |
Molecular Mechanism of Action as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. wikipedia.org Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that bind to the active site of the enzyme, NNRTIs bind to a distinct, allosteric site known as the NNRTI binding pocket. nih.govmdpi.com This hydrophobic pocket is located approximately 10 Å from the polymerase active site within the p66 subunit of the reverse transcriptase. nih.govmdpi.com The binding of this compound to this allosteric site induces a conformational change in the enzyme. sci-hub.se
The allosteric binding of this compound to the reverse transcriptase enzyme is the primary mechanism for the inhibition of viral replication. The conformational change induced by the binding of the NNRTI distorts the enzyme's structure, particularly the positioning of residues critical for DNA binding and polymerization. sci-hub.sewikipedia.orgnih.gov This structural alteration impedes the normal function of the reverse transcriptase, preventing it from converting the single-stranded viral RNA genome into double-stranded DNA. wikipedia.orgyoutube.com Consequently, the viral life cycle is interrupted as the proviral DNA cannot be synthesized and integrated into the host cell's genome. nih.gov
Studies have explored the potential for synergistic antiviral effects when this compound is combined with other antiretroviral agents. A significant synergistic inhibition of HIV-1 replication has been observed when combined with the nucleoside reverse transcriptase inhibitor azidothymidine (AZT) in both MT-4 cells and peripheral blood lymphocytes. nih.govnih.gov
Preclinical Pharmacokinetic and Disposition Studies in Animal Models
Absorption and Distribution in Animal Tissues
Following intravenous administration in rats, the related compound 1-(Ethoxymethyl)-6-(phenylselenenyl)-5-ethyluracil was shown to be rapidly cleared from the plasma. nih.gov This suggests that this compound, if administered intravenously, might also exhibit a short plasma half-life. The distribution of the compound into various tissues is a critical determinant of its potential efficacy and toxicity. While specific tissue distribution data for this compound is unavailable, uracil (B121893) and its derivatives are known to distribute into various tissues, including the liver, kidneys, and gastrointestinal tract.
Table 1: Pharmacokinetic Parameters of a Structurally Related Compound in Rats
| Parameter | Value |
|---|---|
| Route of Administration | Intravenous |
| Animal Model | Rat |
| Plasma Clearance | Rapid |
Data derived from studies on 1-(Ethoxymethyl)-6-(phenylselenenyl)-5-ethyluracil nih.gov
Excretion Pathways in Animal Models
The primary routes of elimination for xenobiotics are through renal and fecal excretion. For the analog 1-(Ethoxymethyl)-6-(phenylselenenyl)-5-ethyluracil, urinary excretion was identified as a pathway of elimination in rats. nih.gov This suggests that renal clearance is a likely route of excretion for this compound and its potential metabolites. The extent of biliary excretion and the presence of the parent compound or its metabolites in feces have not been characterized.
In Vitro Metabolic Stability and Biotransformation Pathways
The metabolic fate of a compound is a key factor in determining its efficacy, duration of action, and potential for drug-drug interactions. In the absence of specific in vitro metabolic data for this compound, the expected biotransformation pathways can be postulated based on the known metabolism of uracil and its 5-substituted derivatives.
The metabolism of uracil analogs can occur through various enzymatic reactions, primarily in the liver. These reactions can be broadly categorized into phase I (functionalization) and phase II (conjugation) reactions. For this compound, potential metabolic pathways may include:
Hydroxylation: The ethyl group at the 5-position is a likely site for hydroxylation, a common phase I reaction catalyzed by cytochrome P450 enzymes.
N-Dealkylation: The ethoxymethyl group at the 1-position could undergo enzymatic cleavage.
Glucuronidation: The resulting hydroxylated metabolites or the parent compound itself could be conjugated with glucuronic acid, a phase II reaction that increases water solubility and facilitates excretion.
It is important to note that these are predicted pathways, and definitive metabolic profiling would require dedicated in vitro studies using liver microsomes, hepatocytes, or other relevant enzyme systems. The metabolic stability of this compound in such systems would provide crucial information on its intrinsic clearance and potential for metabolic drug interactions.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(Ethoxymethyl)-6-(phenylselenenyl)-5-ethyluracil |
| Uracil |
| Cytochrome P450 |
Analogues and Derivatives Development
Design and Synthesis of Novel N-1 Substituted Analogues
The N-1 position of the uracil (B121893) ring, where the ethoxymethyl group resides in the parent compound, is a critical site for modification. Alterations at this position can significantly influence the molecule's interaction with biological targets, its lipophilicity, and its metabolic stability. nih.govnih.gov Research in this area has focused on replacing the ethoxymethyl moiety with a variety of other acyclic, chain-like substituents.
A primary strategy for synthesizing N-1 substituted analogues involves the Hilbert-Johnson reaction. researchgate.net This method typically involves the alkylation of a silylated uracil derivative with a suitable alkyl halide. For instance, novel 1-{[2-(phenoxy)ethoxy]methyl}uracil derivatives have been synthesized by reacting trimethylsilyl (B98337) derivatives of uracil with 2-(phenoxy)ethoxymethyl chlorides. researchgate.net This approach allows for the introduction of more complex side chains that can explore different binding pockets of target enzymes.
Further studies have explored analogues where the N-1 substituent is varied to enhance activity against viral strains, including resistant ones. For example, N-1 (allyloxymethyl) analogues of the related compound emivirine (B1671222) (6-benzyl-1-(ethoxymethyl)-5-isopropyluracil) were synthesized and showed improved activity against HIV-1. mdpi.com The design of these analogues is often guided by computational modeling, which predicts how different substituents will fit within the active site of a target enzyme, such as viral reverse transcriptase. researchgate.net The overarching goal is to create molecules with a "butterfly-like" shape, where an aromatic fragment on a side chain can fit into a hydrophobic pocket of the enzyme. researchgate.net
| N-1 Substituent | Synthetic Method/Precursor | Rationale/Purpose |
| Ethoxymethyl | Reaction with (chloromethoxy)ethane after silylation. researchgate.net | Parent compound structure. |
| Benzyl (B1604629) | Benzylation of 6-azauracil. nih.gov | To augment biological activity. nih.gov |
| [2-(Phenoxy)ethoxy]methyl | Hilbert-Johnson reaction with 2-(phenoxy)ethoxymethyl chlorides. researchgate.net | To create analogues with varied side chains for improved enzyme interaction. researchgate.net |
| Allyloxymethyl | Synthesis from emivirine precursors. mdpi.com | To improve activity against viral mutants. mdpi.com |
Exploration of C-5 Alkyl and Halogenated Derivatives
The C-5 position of the uracil ring has been a major focus for modification, as substituents here can directly influence substrate recognition by viral and cellular enzymes. researchgate.netnih.gov Research on 5-substituted pyrimidine (B1678525) analogues was significantly spurred by the success of early anticancer drugs like 5-fluorouracil (B62378). nih.govnih.gov
The development of C-5 alkyl derivatives has been a long-standing area of interest due to their potential chemotherapeutic and antiviral properties. researchgate.netnih.gov For example, 5-ethyluracil (B24673) itself can be incorporated into bacterial DNA. researchgate.netnih.gov Synthetic strategies often involve the conversion of barbituric acid and its 5-substituted derivatives into corresponding 6-chlorouracils, which then serve as versatile intermediates. mdpi.com Specifically, 5-alkyl-barbituric acids (with alkyl groups like ethyl, n-propyl, and isopropyl) can be treated with phosphorus oxychloride to yield 5-alkyl-2,4,6-trichloropyrimidines, which are subsequently hydrolyzed to 6-chloro-5-alkyluracils. mdpi.comnih.gov
Halogenation at the C-5 position has also been extensively explored. The introduction of halogens can alter the electronic properties of the pyrimidine ring and provide new interaction points with target enzymes. Dihalo derivatives have been synthesized by adding methoxy-halogens (CH₃OX, where X = Cl, Br, or I) to a vinyl group at the C-5 position. researchgate.net This research has produced compounds such as 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine and its chloro- and iodo- counterparts. nih.gov Furthermore, compounds like 5-bromo-6-methyluracil (B78055) derivatives have demonstrated significant viral inhibition properties. researchgate.net
| C-5 Substituent | Example Compound Class | Synthetic Precursor/Method |
| Ethyl | 6-Chloro-5-ethyluracil | 5-Ethylbarbituric acid |
| n-Propyl | 6-Chloro-5-n-propyluracil | 5-n-Propylbarbituric acid |
| Isopropyl | 6-Chloro-5-isopropyluracil | 5-Isopropylbarbituric acid |
| Bromo | 5-Bromo-6-methyluracil | N/A |
| Dihaloethyl | 5-(1-Methoxy-2,2-dihaloethyl)-2'-deoxyuridines | Addition of CH₃OX to a C-5 vinyl moiety |
Development of Diverse C-6 Substituted Analogues (e.g., Phenylthio, Phenylselenenyl, Benzyl Moieties)
Modification at the C-6 position of the uracil ring has yielded a diverse range of analogues with significant biological activities. This position is crucial for the interaction with various enzymes, and substituents can be tailored to enhance binding affinity and specificity.
One prominent class of C-6 substituted analogues includes those with arylthio (e.g., phenylthio) and benzyl groups. researchgate.netresearchgate.net These moieties are often introduced to serve as the "wing 2" in the "butterfly-like" conformational model of non-nucleoside inhibitors, fitting into a hydrophobic pocket of enzymes like HIV reverse transcriptase. researchgate.net The synthesis of 6-(arylthio)uracils often starts from 6-chlorouracil (B25721) derivatives. researchgate.net For example, 6-chloro-5-alkyluracils can be reacted with 1-substituted piperazines to generate a wide array of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils. mdpi.comnih.gov
The synthesis of 6-benzyl analogues has been a key strategy in the development of potent antivirals like emivirine (6-benzyl-1-(ethoxymethyl)-5-isopropyluracil). researchgate.netnih.gov Research has also focused on creating annelated analogues, where the C-5 and C-6 positions are incorporated into a new fused ring system. These conformationally "locked" analogues, such as tetrahydrocyclopentapyrimidine-2,4-diones, are designed to study the optimal orientation of the substituents for biological activity. nih.gov While these specific locked analogues showed lower activity than the parent compound, the research provided valuable insights into the conformational requirements for potent inhibition. nih.gov
| C-6 Substituent Type | Example Moiety | Parent Compound/Intermediate | Synthetic Approach |
| Arylthio | Phenylthio | 6-Chlorouracil derivatives | Nucleophilic substitution with thiophenol |
| Benzyl | Benzyl | Emivirine and its analogues | Multiple synthetic pathways |
| Piperazinyl | 4-Substituted-1-piperazinyl | 6-Chloro-5-alkyluracils | Reaction with substituted piperazines |
| Fused Ring System | Tetrahydrocyclopentapyrimidine | Cyclopentanecarboxamide derivatives | Acid-catalyzed or radical-mediated ring-closure reactions |
Bifunctional Compounds and Prodrug Strategies in Research
To overcome limitations such as poor bioavailability, off-target toxicity, or drug resistance, researchers have employed prodrug and bifunctional compound strategies for uracil derivatives. nih.gov A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. ump.edu.pl This approach can improve the pharmacological properties of the parent compound.
A notable example in this area is the development of mutual prodrugs, where a drug like 5-fluorouracil (a close relative of 5-ethyluracil) is linked to another active molecule. nih.gov For instance, emitefur (B1671221) is a mutual prodrug derived from the combination of 1-ethoxymethyl-5-fluorouracil (B1200014) and 3-cyano-2,6-dihydroxypyridine. nih.gov The goal of such a strategy is to potentially achieve a synergistic effect and improve the therapeutic profile. nih.gov The linkage is designed to be cleaved in vivo, releasing both active agents.
Modern prodrug strategies also include the development of monophosphate prodrugs, such as phosphoramidates (ProTides). ump.edu.plnih.gov Nucleoside analogues must typically be phosphorylated intracellularly to their active triphosphate form, with the first phosphorylation step often being a rate-limiting factor. nih.gov ProTide technology bypasses this initial step by delivering the monophosphate form directly into the cell, which can significantly enhance the potency of the antiviral agent. nih.gov While developed for other nucleoside analogues, this strategy represents a key research direction applicable to derivatives of 1-Ethoxymethyl-5-ethyluracil to enhance their potential therapeutic efficacy. ump.edu.plfigshare.com
Analytical Profile of this compound in Research Applications
The rigorous characterization and quantification of novel chemical entities are foundational to chemical and biological research. For a compound such as this compound, a comprehensive suite of analytical techniques is employed to elucidate its structure, assess its purity, and identify its metabolic fate. This article details the principal analytical methodologies utilized in a research setting for these purposes.
Analytical Methods for Characterization and Quantification in Research Settings
The structural confirmation and quantitative analysis of 1-Ethoxymethyl-5-ethyluracil rely on a combination of spectroscopic and chromatographic methods. These techniques provide researchers with the necessary data to confirm the molecular structure, determine the purity of synthesized batches, and study the compound's behavior in biological systems.
Spectroscopic methods are indispensable for the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool for confirming the identity and structure of this compound. ¹H NMR spectroscopy would identify the number and connectivity of hydrogen atoms, with expected signals for the ethyl group (a triplet and a quartet), the ethoxymethyl group (a triplet, a quartet, and a singlet), and protons on the uracil (B121893) ring. ¹³C NMR would provide information on the carbon skeleton of the molecule.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5 | s | 1H | H-6 (uracil) |
| ~5.2 | s | 2H | -O-CH₂-N- |
| ~3.6 | q | 2H | -O-CH₂-CH₃ |
| ~2.3 | q | 2H | -CH₂-CH₃ (ethyl) |
| ~1.2 | t | 3H | -O-CH₂-CH₃ |
| ~1.1 | t | 3H | -CH₂-CH₃ (ethyl) |
Note: This table is illustrative and represents hypothetical data, as no specific experimental data for this compound was found in the public domain.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy would be used to determine the wavelength of maximum absorbance (λmax) for this compound, which is characteristic of the uracil chromophore. This technique is also valuable for quantitative analysis.
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of non-volatile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at the compound's λmax.
Illustrative HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax |
| Injection Volume | 10 µL |
Note: This table represents typical starting parameters for method development and is not based on specific experimental data for this compound.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of this compound, particularly if the compound is sufficiently volatile and thermally stable, or if it can be derivatized to increase its volatility. GC provides high-resolution separation and, when coupled with MS, offers sensitive and specific detection and quantification.
Understanding the metabolic fate of this compound is crucial in many research contexts. Advanced analytical methodologies, primarily high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS or LC-HRMS), are the state-of-the-art for identifying metabolites in biological samples such as plasma, urine, or microsomal incubations.
The general approach involves incubating the parent compound with a biological system (e.g., liver microsomes) and then analyzing the resulting mixture. The mass spectrometer is used to detect potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations. These transformations for a molecule like this compound could include:
Oxidation: Hydroxylation of the ethyl group or the uracil ring.
N-Dealkylation: Cleavage of the ethoxymethyl group from the N1 position of the uracil ring.
O-Dealkylation: Removal of the ethyl group from the ethoxymethyl moiety.
Conjugation: Addition of polar groups such as glucuronic acid or sulfate to hydroxylated metabolites.
Once potential metabolites are detected, their structures are further elucidated using tandem mass spectrometry (MS/MS), which provides fragmentation patterns that can be pieced together to deduce the metabolite's structure.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Future Directions and Emerging Research Avenues
Development of Next-Generation Analogues with Improved Profiles
The quest for enhanced therapeutic agents is a cornerstone of medicinal chemistry. For 1-Ethoxymethyl-5-ethyluracil, a key focus of future research lies in the rational design and synthesis of next-generation analogues with superior pharmacological profiles. The primary goals for these new compounds include increased potency against wild-type and drug-resistant viral strains, improved safety margins, and more favorable pharmacokinetic properties.
Structure-activity relationship (SAR) studies are crucial in guiding the design of these new analogues. By systematically modifying the substituents on the uracil (B121893) ring, researchers can elucidate the structural requirements for optimal antiviral activity. For instance, modifications at the N1, C5, and C6 positions of the uracil scaffold have been shown to significantly influence the biological activity of this class of compounds.
A notable area of exploration is the synthesis of annelated analogues, where the uracil ring is fused with other cyclic structures. This approach aims to lock the molecule in a specific conformation that may enhance its binding affinity to the target enzyme. While some annelated analogues of similar NNRTIs have shown only moderate activity, this strategy remains a viable avenue for generating novel chemical entities with potentially improved inhibitory action. rsc.org
The development of dual-target inhibitors is another promising strategy. By incorporating pharmacophores that can interact with multiple viral or host cell targets, it may be possible to create analogues with a broader spectrum of activity and a higher barrier to the development of drug resistance.
Table 1: Key Considerations in the Development of Next-Generation this compound Analogues
| Improvement Area | Rationale |
| Increased Potency | To achieve therapeutic effects at lower concentrations, potentially reducing side effects. |
| Activity Against Resistant Strains | To overcome the challenge of drug resistance that emerges with prolonged antiviral therapy. |
| Improved Safety Profile | To minimize adverse effects and enhance patient tolerability. |
| Favorable Pharmacokinetics | To ensure optimal absorption, distribution, metabolism, and excretion (ADME) properties for effective in vivo activity. |
Application of Advanced Synthetic Methodologies
The efficient and versatile synthesis of novel this compound analogues is heavily reliant on the application of advanced synthetic methodologies. Traditional synthetic routes can be lengthy and may not be amenable to the rapid generation of diverse chemical libraries needed for comprehensive SAR studies.
Modern synthetic organic chemistry offers a plethora of tools to address these challenges. One-pot synthesis, for example, allows for multiple reaction steps to be carried out in a single reaction vessel, which can significantly improve efficiency and reduce waste. Furthermore, the use of novel catalysts and reagents can enable more selective and higher-yielding transformations.
For the synthesis of N1-substituted uracil derivatives, selective alkylation methods are of great importance. The development of new protecting group strategies and the use of regioselective alkylating agents are key to achieving the desired substitution pattern on the uracil ring. nih.gov
Microwave-assisted synthesis is another powerful technique that can accelerate reaction times and improve yields in the synthesis of heterocyclic compounds like uracil derivatives. This technology can be particularly valuable in the rapid prototyping of new analogues for biological screening.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. researchgate.net These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions that can guide the design of new drug candidates.
In the context of this compound, AI and ML can be applied in several ways:
Predictive Modeling: Machine learning models can be trained on existing data for NNRTIs to predict the antiviral activity of novel, untested analogues of this compound. researchgate.netbiorxiv.orgnih.gov This can help to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.
De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties, such as high potency and low toxicity. These models can explore a vast chemical space to identify novel scaffolds that may not be accessible through traditional medicinal chemistry approaches.
Virtual Screening: AI-powered virtual screening can be used to rapidly screen large libraries of virtual compounds for their potential to bind to the target enzyme. This can help to identify promising hit compounds for further experimental investigation. emerginginvestigators.org
The development of multi-drug artificial neural network (MD-ANN) models is a particularly promising approach. These models can be trained on data for multiple drugs and viral isolates to predict drug resistance profiles and identify compounds that are likely to be effective against a range of viral strains. researchgate.net
Table 2: Applications of AI and Machine Learning in this compound Research
| Application | Description |
| Predictive Modeling | Using algorithms to forecast the biological activity of new analogues based on their chemical structure. |
| De Novo Design | Employing generative models to create novel molecular structures with desired therapeutic properties. |
| Virtual Screening | Computationally screening large compound libraries to identify potential hits against a biological target. |
Exploration of New Biological Targets and Research Applications
While this compound is primarily known for its activity as an HIV-1 NNRTI, there is a growing interest in exploring its potential against other biological targets and for new therapeutic applications. The uracil scaffold is a versatile pharmacophore that is found in a wide range of biologically active molecules. japsonline.comresearchgate.net
Recent research has shown that some uracil derivatives possess antiviral activity against other viruses, such as influenza. nih.gov This suggests that analogues of this compound could be investigated as broad-spectrum antiviral agents. The development of such agents would be a significant advancement in the fight against viral diseases, particularly in the context of emerging and re-emerging viral threats. longdom.orgnewswise.com
In addition to their antiviral properties, some 5-substituted uracil derivatives have demonstrated anticancer activity. nih.govjapsonline.comresearchgate.netmdpi.com The mechanisms of action for these compounds can vary, but they often involve the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis. Further research is warranted to explore the potential of this compound and its analogues as anticancer agents.
A particularly exciting area of research is the exploration of novel viral targets. While NNRTIs traditionally target the reverse transcriptase enzyme, there is evidence to suggest that uracil derivatives may also inhibit other viral proteins, such as the HIV capsid protein. biorxiv.org Targeting different stages of the viral life cycle could lead to the development of new therapeutic strategies that are less susceptible to drug resistance. The use of advanced technologies like proteolysis-targeting chimeras (PROTACs) is also an emerging area in antiviral research, offering a novel mechanism to target viral proteins for degradation. mdpi.com
Q & A
Q. How can researchers ensure compliance with IUPAC nomenclature in manuscripts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
